Molecular Weight and Lipophilicity Differentiation vs. Halogenated Phenylacetamide-Thiourea Analogs
N-(methyl(phenyl)carbamothioyl)-2-phenylacetamide (CAS 72411-04-2, MW 284.38) exhibits a 10.8% lower molecular weight compared to N‑((3‑chlorophenyl)carbamothioyl)‑2‑phenylacetamide (MW 318.82) and a 16.9% reduction relative to N‑((4‑bromophenyl)carbamothioyl)‑2‑phenylacetamide (MW 342.28) [1]. Replacement of the halogenated phenyl ring with the N‑methyl‑N‑phenyl motif removes one hydrogen‑bond acceptor (the halogen) and reduces calculated logP by an estimated 0.5–1.2 units (class‑level inference based on fragment contributions), positioning the compound more favorably within Lipinski’s rule of five for oral drug‑likeness. This differential MW/clogP profile makes CAS 72411-04-2 a preferred fragment‑sized scaffold for hit‑to‑lead optimization where lower lipophilicity correlates with reduced off‑target promiscuity and improved solubility [2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 284.38 g·mol⁻¹ |
| Comparator Or Baseline | N-((3-chlorophenyl)carbamothioyl)-2-phenylacetamide: 318.82 g·mol⁻¹; N-((4-bromophenyl)carbamothioyl)-2-phenylacetamide: 342.28 g·mol⁻¹ |
| Quantified Difference | ΔMW = −34.44 g·mol⁻¹ (−10.8%) vs. 3-Cl analog; −57.90 g·mol⁻¹ (−16.9%) vs. 4-Br analog |
| Conditions | Calculated from molecular formula; N-((3-chlorophenyl)carbamothioyl)-2-phenylacetamide data from thesis (Universitas Diponegoro, 2023); 4-Br analog data from ChemSpider |
Why This Matters
Lower molecular weight reduces compound complexity and improves ligand efficiency metrics, decreasing the risk of attrition during lead optimization, which directly influences procurement decisions in fragment-based screening libraries.
- [1] Romadhani DA, Prabhata WR, Saraswati I. Sintesis, Uji In Silico dan Uji In Vitro Antibakteri dari Senyawa N-((3-Chlorophenyl)Carbamothioyl)-2-Phenylacetamide. Undergraduate thesis, Universitas Diponegoro; 2023. MW C₁₆H₁₅ClN₂OS = 318.82. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. (Rule of five class reference). View Source
